molecular formula C19H17FN2O3 B2506325 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 953177-37-2

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2506325
CAS No.: 953177-37-2
M. Wt: 340.354
InChI Key: YJAJOBOAJLCWII-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves the formation of the oxazole ring followed by the introduction of the acetamide group. One common synthetic route involves the cyclization of a suitable precursor containing a fluorophenyl group and an amino alcohol under acidic conditions to form the oxazole ring. The resulting intermediate is then reacted with an appropriate acetamide derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide apart is its unique combination of a fluorophenyl group and a methoxyphenylmethyl acetamide moiety. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other oxazole derivatives .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-5-3-2-4-14(17)12-21-19(23)11-16-10-18(25-22-16)13-6-8-15(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAJOBOAJLCWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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